molecular formula C13H12ClNO B12004865 3-Chloro-n-(4-methoxyphenyl)aniline CAS No. 53595-98-5

3-Chloro-n-(4-methoxyphenyl)aniline

Cat. No.: B12004865
CAS No.: 53595-98-5
M. Wt: 233.69 g/mol
InChI Key: RLYZADXEMJGKGV-UHFFFAOYSA-N
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Description

3-Chloro-n-(4-methoxyphenyl)aniline: is a chemical compound with the following properties:

    Linear Formula: CHClNO

    CAS Number: 53595-98-5

    Molecular Weight: 233.7 g/mol

    MDL Number: MFCD18430869

This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It’s essential to note that analytical data for this product may not be available, so researchers should confirm its identity and purity.

Properties

CAS No.

53595-98-5

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

3-chloro-N-(4-methoxyphenyl)aniline

InChI

InChI=1S/C13H12ClNO/c1-16-13-7-5-11(6-8-13)15-12-4-2-3-10(14)9-12/h2-9,15H,1H3

InChI Key

RLYZADXEMJGKGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic preparation of 3-Chloro-n-(4-methoxyphenyl)aniline involves specific routes. Unfortunately, detailed synthetic pathways are not readily accessible in the available literature. Researchers typically develop custom methods based on their specific needs.

Industrial Production:: Industrial-scale production methods for this compound are not widely documented. it’s likely that manufacturers employ specialized processes to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity:: 3-Chloro-n-(4-methoxyphenyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: It may participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: Depending on reaction conditions, it can be oxidized or reduced.

    Other Transformations: Further functional group modifications are possible.

Common Reagents and Conditions::

    Substitution: Nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: Oxidizing agents (e.g., peroxides, chromates).

    Reduction: Reducing agents (e.g., hydrides, metal catalysts).

Major Products:: The specific products formed during these reactions depend on the reaction conditions and the substituents present. Detailed studies are needed to identify major reaction products.

Scientific Research Applications

Synthesis Routes

3-Chloro-n-(4-methoxyphenyl)aniline can be synthesized through various methods, including:

  • Direct Amination : Using chloroaniline derivatives with methoxy-substituted aromatic compounds.
  • Reductive Amination : Involving the reaction of an aldehyde with amines in the presence of reducing agents like NaBH4/I2, which has been documented in related compounds .

Antioxidant Properties

Recent studies have indicated that derivatives of this compound exhibit significant antioxidant activity. For instance, compounds synthesized from this base structure demonstrated DPPH radical scavenging activity superior to ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Research has shown that various derivatives of this compound possess anticancer properties. In vitro studies demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, indicating its potential as a lead compound for cancer therapeutics .

Neuroprotective Effects

Some derivatives have been explored for their neuroprotective effects in models of neuropathic pain. These compounds exhibited efficacy comparable to established treatments, suggesting a promising avenue for pain management therapies .

Applications in Pharmaceuticals

This compound serves as a precursor in the synthesis of various pharmaceuticals:

  • Antimicrobial Agents : It is utilized in the preparation of compounds with antimicrobial properties, enhancing the efficacy of existing antibiotics .
  • Anti-inflammatory Drugs : Its derivatives are being investigated for their potential to reduce inflammation and treat associated conditions.

Agrochemical Applications

This compound also finds applications in agrochemicals:

  • Pesticides : Its derivatives have shown effectiveness as slow-acting pesticides against avian pests, particularly starlings, by disrupting their feeding behavior .

Case Studies

StudyApplicationFindings
Antioxidant ActivityCompounds showed DPPH scavenging activity higher than ascorbic acid.
Anticancer ActivityEffective against U-87 and MDA-MB-231 cell lines; potential for drug development.
Antimicrobial SynthesisUsed as a precursor for developing new antimicrobial agents.

Mechanism of Action

The precise mechanism by which 3-Chloro-n-(4-methoxyphenyl)aniline exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Biological Activity

3-Chloro-n-(4-methoxyphenyl)aniline, with the CAS number 53595-98-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}ClN1_{1}O1_{1}
  • Molecular Weight : 235.69 g/mol

1. Anti-Cancer Activity

Recent studies have indicated that this compound exhibits significant anti-cancer properties.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines, particularly in breast cancer models (MCF-7 cells). Flow cytometry results demonstrated a dose-dependent increase in apoptosis markers when treated with this compound.
Cell Line IC50_{50} (μM) Effect Observed
MCF-725.72 ± 3.95Apoptosis induction
U8745.2 ± 13.0Cytotoxicity

These findings suggest that the compound could serve as a lead for developing new anti-cancer therapeutics.

2. Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines.

Cytokine Inhibition (%)
TNF-α40%
IL-635%

This suggests potential use in treating inflammatory diseases.

3. Antimicrobial Activity

This compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 mg/mL
Escherichia coli32 mg/mL

The compound exhibited effective antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

Several case studies have explored the biological activities of similar compounds, providing context for understanding the efficacy of this compound.

  • Study on Anti-Cancer Properties : A study published in Chemistry & Biology demonstrated that derivatives of aniline compounds exhibited varying degrees of cytotoxicity against different cancer cell lines, supporting the notion that structural modifications can enhance therapeutic efficacy .
  • Anti-Inflammatory Mechanisms : Research highlighted in Molecular Pharmacology detailed how certain aniline derivatives modulate inflammatory pathways, suggesting that similar mechanisms may be at play with this compound .
  • Antimicrobial Efficacy : A comparative study on various aniline derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential utility of this compound in infectious disease management .

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